molecular formula C22H24Cl2N2O8 B12419648 Chlortetracycline-d6 (hydrochloride)

Chlortetracycline-d6 (hydrochloride)

Cat. No.: B12419648
M. Wt: 521.4 g/mol
InChI Key: QYAPHLRPFNSDNH-CXENAOOESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chlortetracycline-d6 (hydrochloride) is a deuterium-labeled derivative of chlortetracycline hydrochloride. Chlortetracycline is a tetracycline antibiotic, historically the first member of this class to be identified. It was discovered in 1945 by Benjamin Minge Duggar at Lederle Laboratories. Chlortetracycline is primarily used for veterinary purposes and is known for its broad-spectrum antibiotic activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of chlortetracycline-d6 (hydrochloride) involves the fermentation of Streptomyces aureofaciens, followed by purification and deuterium labeling. The fermentation liquid is purified, and hydrochloric acid is added to convert the salt. The process includes steps such as acidification, filtering, sedimentation, crystallization, extraction, washing, and drying .

Industrial Production Methods: Industrial production of chlortetracycline hydrochloride involves optimizing the fermentation process to maximize yield and purity. The use of low-temperature chilled water during acidification and sedimentation helps control the reaction temperature, reducing epimeric loss and ensuring stable product quality .

Chemical Reactions Analysis

Types of Reactions: Chlortetracycline-d6 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one atom or group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. Reaction conditions vary depending on the desired product and include controlled temperature, pH, and solvent systems .

Major Products: The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds .

Scientific Research Applications

Chlortetracycline-d6 (hydrochloride) has several scientific research applications:

Mechanism of Action

Chlortetracycline-d6 (hydrochloride) exerts its effects by inhibiting bacterial protein synthesis. It competes for the A site of the bacterial ribosome, preventing the binding of aminoacyl-tRNA. This inhibition blocks the addition of amino acids to the peptide chain, ultimately inhibiting bacterial growth and reproduction .

Comparison with Similar Compounds

  • Tetracycline
  • Oxytetracycline
  • Doxycycline
  • Minocycline

Comparison: Chlortetracycline-d6 (hydrochloride) is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed studies of metabolic pathways. Compared to other tetracyclines, it has similar broad-spectrum antibiotic activity but offers advantages in research applications due to its labeled isotopes .

Properties

Molecular Formula

C22H24Cl2N2O8

Molecular Weight

521.4 g/mol

IUPAC Name

(4S,4aS,5aS,6S,12aR)-4-[bis(trideuteriomethyl)amino]-7-chloro-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride

InChI

InChI=1S/C22H23ClN2O8.ClH/c1-21(32)7-6-8-15(25(2)3)17(28)13(20(24)31)19(30)22(8,33)18(29)11(7)16(27)12-10(26)5-4-9(23)14(12)21;/h4-5,7-8,15,26-27,30,32-33H,6H2,1-3H3,(H2,24,31);1H/t7-,8-,15-,21-,22-;/m0./s1/i2D3,3D3;

InChI Key

QYAPHLRPFNSDNH-CXENAOOESA-N

Isomeric SMILES

[2H]C([2H])([2H])N([C@H]1[C@@H]2C[C@H]3C(=C(C4=C(C=CC(=C4[C@@]3(C)O)Cl)O)O)C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)C([2H])([2H])[2H].Cl

Canonical SMILES

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C41)Cl)O)O)O)O)C(=O)N)N(C)C)O.Cl

Origin of Product

United States

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